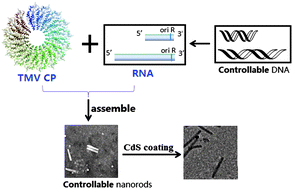Self-assembled controllable virus-like nanorods as templates for construction of one-dimensional organic–inorganic nanocomposites†
Chemical Communications Pub Date: 2014-10-27 DOI: 10.1039/C4CC07057G
Abstract
Virus-like assemblies with controllable size and surface groups can be used as efficient templates for the controllable synthesis of CdS nanorods, which represents a new strategy for controllable preparation of one-dimensional (1D) organic–inorganic nanocomposites.

Recommended Literature
- [1] The weight of a “normal” litre of hydrogen chloride and the atomic weight of chlorine
- [2] A sulfur-containing two-dimensional covalent organic framework with electrocatalytic hydrogen evolution in alkaline medium†
- [3] Inside back cover
- [4] Preparation and characterization of nanocomposites of poly-p-phenylene benzobisthiazole with graphene nanosheets
- [5] A one step method for isolation of genomic DNA using multi-amino modified magnetic nanoparticles†
- [6] Liquid imidazole–borane complex
- [7] Catalytic chemoselective addition of acetonitrile to enolizable aldehydes with cationic Ru complex/DBU combination†
- [8] InSe: a two-dimensional semiconductor with superior flexibility†
- [9] A new generation of aprotic yet Brønsted acidic imidazolium salts: effect of ester/amide groups in the C-2, C-4 and C-5 on antimicrobial toxicity and biodegradation†
- [10] Multiplexed photoluminescent sensors: towards improved disease diagnostics










